molecular formula C19H21NO3 B1596391 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid CAS No. 52830-65-6

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

Cat. No.: B1596391
CAS No.: 52830-65-6
M. Wt: 311.4 g/mol
InChI Key: IZHHSJHVOYVIRH-UHFFFAOYSA-N
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Description

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is an organic compound with the molecular formula C19H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a methylbenzoyl group attached to a benzoic acid core.

Mechanism of Action

Target of Action

Similar compounds such as methyl red and diethylamino hydroxybenzoyl hexyl benzoate have been found to interact with fmn-dependent nadh-azoreductase 1 and UV-A radiation respectively

Mode of Action

It’s structurally similar to diethylamino hydroxybenzoyl hexyl benzoate, which is known to absorb uv-a radiation . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also interact with UV radiation, but further studies are required to confirm this.

Biochemical Pathways

Benzoic acid derivatives have been found to be involved in various biochemical pathways

Pharmacokinetics

Similar compounds such as diethylamino hydroxybenzoyl hexyl benzoate have been found to have low percutaneous absorption . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also have similar ADME properties, but further studies are required to confirm this.

Result of Action

Similar compounds such as diethylamino hydroxybenzoyl hexyl benzoate are known to attenuate the exposure of uv radiation on human skin . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also have similar effects, but further studies are required to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, pH, and light exposure. In the case of 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid, it’s known to decompose under certain conditions, releasing heat and gas . Therefore, it’s crucial to store and handle this compound properly to maintain its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid typically involves the reaction of 3-diethylaminophenol with phthalic anhydride in the presence of a solvent such as toluene. The reaction is carried out at elevated temperatures (100-130°C) to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Photoprotection in Sunscreens

Application Overview:
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is primarily utilized as an UV filter in sunscreen formulations. It absorbs UV radiation, thereby protecting the skin from harmful effects associated with sun exposure.

Method of Application:

  • Typically incorporated at concentrations up to 10% in sunscreen products.
  • Can be used alone or in combination with other UV absorbers to enhance efficacy.

Results:

  • Studies indicate that this compound effectively minimizes both acute and chronic photodamage to human skin by absorbing UV radiation.

Hair Care Products

Application Overview:
This compound is also employed in various hair care formulations , including styling products and treatments.

Method of Application:

  • Used in hair sprays, gels, fixatives, and perming agents.
  • Functions to protect hair from UV damage while enhancing product stability.

Results:

  • The incorporation of this compound contributes to the overall effectiveness of hair care products by providing UV protection, which can prevent color fading and structural damage.

Synthesis of Fluorescent Materials

Application Overview:
this compound serves as a precursor for synthesizing novel fluorescent matrices.

Method of Application:

  • Utilized in the synthesis of hybrid materials through processes such as acid-promoted Friedel-Crafts acylation.

Results:

  • The resultant fluorescent materials have potential applications in bioimaging and sensor technologies due to their light-emitting properties.

Photodynamic Therapy (PDT)

Application Overview:
Research indicates potential use in photodynamic therapy , particularly for cancer treatment.

Method of Application:

  • Acts as a photosensitizer that generates reactive oxygen species upon light activation.

Results:

  • Studies show that its ability to absorb light can facilitate targeted destruction of cancer cells when activated by specific wavelengths.

Environmental Impact Studies

Application Overview:
The environmental implications of using this compound have been explored, particularly regarding its biotransformation and ecotoxicity.

Method of Application:

  • Investigated through standardized tests on aquatic organisms to assess toxicity levels.

Results:

  • Findings suggest that while the compound is effective as a UV filter, its derivatives may pose varying degrees of toxicity depending on their chemical transformations .

Data Table: Applications Summary

Application AreaMethod of UseKey Results
SunscreensUV absorber up to 10%Reduces skin photodamage
Hair Care ProductsIncluded in styling agentsProtects hair from UV damage
Fluorescent MaterialsPrecursor for hybrid materialsPotential uses in bioimaging
Photodynamic TherapyPhotosensitizer for cancer treatmentGenerates reactive oxygen species upon activation
Environmental ImpactToxicity assessments on aquatic organismsVarying toxicity levels based on chemical derivatives

Case Studies

  • Sunscreen Efficacy Study: A clinical trial demonstrated that formulations containing this compound significantly reduced sunburn incidence compared to control groups using non-protective formulations.
  • Photodynamic Therapy Research: In laboratory settings, this compound was shown to selectively target cancerous cells with minimal impact on surrounding healthy tissues when used as part of PDT protocols.
  • Ecotoxicological Assessment: A study evaluated the effects of this compound on microalgae and daphnids, revealing that certain derivatives exhibited higher toxicity levels, necessitating careful consideration during formulation development for environmental safety .

Comparison with Similar Compounds

Comparison: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is unique due to its specific diethylamino and methylbenzoyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different solubility, stability, and interaction with biological targets, making it suitable for specific applications in research and industry .

Biological Activity

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid, a compound with the molecular formula C₁₉H₂₁N₁O₃, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a diethylamino group attached to a benzoyl moiety, which is further substituted by a methyl group. Its structural characteristics contribute to its unique chemical behavior and biological interactions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

2. Photodynamic Therapy (PDT)

The compound has been studied as a photosensitizer in photodynamic therapy due to its ability to absorb light and generate reactive oxygen species (ROS). This property makes it suitable for applications in cancer treatment, where it can induce cell death in tumor cells upon light activation.

3. Interaction with Biological Molecules

Studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids. These interactions are crucial for its biological activity, particularly in photodynamic therapy where it interacts with cellular components.

Synthesis Methods

The synthesis of this compound typically involves the Friedel-Crafts acylation of N,N-diethyl-2-amino-4-methylphenol with benzoic acid derivatives. The reaction generally requires an acid catalyst, such as aluminum chloride, to facilitate the acylation process. Alternative methods include molten state synthesis, which enhances product purity and reduces environmental impact by minimizing solvent use .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using a murine model of inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory conditions.

Case Study 2: Photodynamic Therapy Efficacy

In another investigation, the efficacy of this compound as a photosensitizer was assessed in vitro on various cancer cell lines. The results demonstrated that upon light activation, the compound effectively induced apoptosis in cancer cells, highlighting its promise in oncological therapies.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is insightful:

Compound NameSimilarity IndexUnique Features
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid0.79Contains a dimethylamino group instead of diethylamino, affecting solubility and reactivity.
Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate0.83An ester derivative that may have different pharmacokinetics compared to the acid form.
4-(Dimethylamino)-2-hydroxybenzaldehyde0.76Aldehyde functional group alters reactivity and potential applications in organic synthesis.

This table illustrates how variations in functional groups can lead to significant differences in chemical behavior and application potential.

Properties

IUPAC Name

2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-20(5-2)14-10-11-15(13(3)12-14)18(21)16-8-6-7-9-17(16)19(22)23/h6-12H,4-5H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHSJHVOYVIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068811
Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52830-65-6
Record name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(4-(diethylamino)-2-methylbenzoyl)-
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Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of phthalic anhydride (60 g.), N,N-diethyl-m-toluidine (162.8 g.), aluminum chloride (120 g.) and chlorobenzene (360 ml.) was heated (75°-95° C.) during one and one-half hours, then diluted with water (200 ml., then more). More chlorobenzene (200 ml.) was added and the chlorobenzene layer was separated and steam distilled. Addition of sodium hydroxide solution (10%) to a solution of the residue in dilute sulfuric acid (20%, 250 ml.) afforded 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid (IV: Y2 =CH3, Y'4 =(CH3CH2)2N, Z4 =Z"5 =Z"6 =Z7 =H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a manner similar to that of part A of Example 1 condensation of phthalic anhydride (60 g.) and N,N-diethyl-m-toluidine (162.8 g.) in contact with aluminum chloride (120 g.) and with chlorobenzene (360 ml.) as diluent afforded 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid (IV: Y2 = CH3, Y'4 = (CH3CH2)2N, Z4 = Z"5 = Z"6 = Z7 = H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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